1-对甲苯基-1H-吡唑

描述

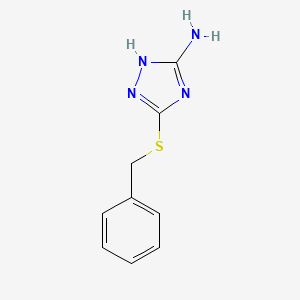

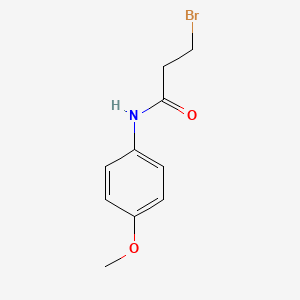

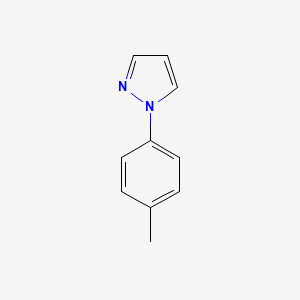

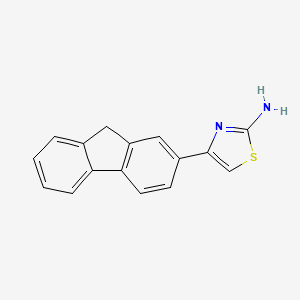

1-p-Tolyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. The 1-p-tolyl substituent refers to a phenyl ring with a methyl group at the para position, attached to the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those with a p-tolyl group, has been the subject of various studies. For instance, an efficient synthesis of 3-amino 1H-pyrazoles has been described using β-keto nitriles and hydrazines in the presence of p-toluene sulphonic acid and polyethylene glycol-400 as a reaction medium, which could potentially be adapted for the synthesis of 1-p-tolyl-1H-pyrazole derivatives . Additionally, the regiospecific synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones has been achieved through a five-step process starting from 4-methylaniline and malononitrile, demonstrating the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often characterized using various analytical techniques. For example, the crystal structure of a related compound, (Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one, has been elucidated, showing the p-tolyl ring perpendicular to the pyrazole ring and detailing intramolecular hydrogen bonding . This suggests that 1-p-tolyl-1H-pyrazole derivatives can exhibit diverse molecular conformations and interactions.

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions. For instance, the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes has been developed, which proceeds with complete regioselectivity . This indicates that 1-p-tolyl-1H-pyrazole could potentially be modified through similar reactions to introduce additional substituents. Moreover, the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to form 1-acyl-4-iodo-1H-pyrazoles have been achieved at room temperature, showcasing the reactivity of the pyrazole ring under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-p-tolyl-1H-pyrazole derivatives can be inferred from related compounds. For example, the crystal and molecular structure of 1,4-dimethyl-3-(D-galacto-pentitol-1-yl)-5-(p-tolyl)pyrazole has been studied, which is of interest as an intermediate in the synthesis of C-nucleosides . Such studies can provide insights into the solubility, stability, and reactivity of pyrazole compounds, which are important for their practical applications in chemical synthesis and pharmaceutical development.

科学研究应用

晶体结构分析

1-对甲苯基-1H-吡唑衍生物已被广泛研究其独特的晶体结构。例如,对3-乙酰基-5-苯基-1-对甲苯基-1H-吡唑-4-碳腈的研究揭示了特定的二面角和平面结构,突显了这些化合物在晶体学和分子设计中的重要性(Abdel‐Aziz等,2012)。

生物活性

吡唑衍生物,包括1-对甲苯基-1H-吡唑,以其各种生物活性而闻名。它们已被研究用于治疗低血糖、炎症和微生物感染等疾病。此外,一些吡唑化合物在抗癌研究中显示出潜力(Küçükgüzel & Şenkardeş,2015)。

腐蚀抑制

研究表明,与1-对甲苯基-1H-吡唑密切相关的吡唑啉衍生物作为钢铁等金属的腐蚀抑制剂具有有效性。这些研究结合了实验和理论方法,以了解腐蚀抑制的机制,这在工业环境中可能具有重要应用(Lgaz et al., 2018)。

合成和表征

合成和详细表征1-对甲苯基-1H-吡唑衍生物对于理解其性质和潜在应用至关重要。例如,对1-乙酰基-3,5-二(4-甲基苯基)-1H-吡唑的研究不仅涉及其合成,还通过X射线晶体学和NMR光谱技术对其进行了表征。这些研究为这些化合物的分子结构和性质提供了宝贵的见解(Inkaya et al., 2012)。

与DNA结合和抗癌活性

一些研究专注于吡唑酮衍生物与DNA的相互作用,这对于了解它们作为抗癌药物的潜力至关重要。这些研究调查了DNA结合行为以及这些化合物对癌细胞系可能产生的影响,为进一步研究癌症治疗奠定了基础(Joseph Va et al., 2013)。

在癌细胞中诱导凋亡

最近的研究表明,吡唑衍生物可以在癌细胞中诱导凋亡,使其成为癌症治疗的潜在候选药物。这些发现表明,这类化合物可能进一步研究其对各种癌症类型的疗效,为癌症治疗提供了新的途径(Walsan Kalarikkal Vishnu et al., 2021)。

合成和抗微生物活性

合成新型1-对甲苯基-1H-吡唑衍生物并评估其抗微生物活性已成为一个重要的研究领域。这些研究旨在开发具有潜在治疗应用价值的新化合物,用于对抗各种细菌和真菌菌株,从而为药物化学和传染病治疗领域做出贡献(Desai & Joshi, 2020)。

属性

IUPAC Name |

1-(4-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-3-5-10(6-4-9)12-8-2-7-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYIPDKSWROWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355628 | |

| Record name | 1-p-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808171 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-p-Tolyl-1H-pyrazole | |

CAS RN |

20518-17-6 | |

| Record name | 1-p-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)

![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)